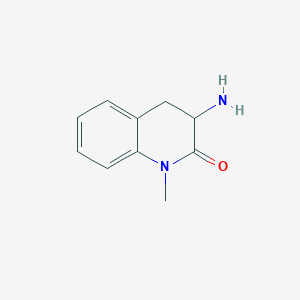

3-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one

描述

Significance of Nitrogen-Containing Heterocyclic Systems in Organic Chemistry

Nitrogen-containing heterocyclic compounds are a cornerstone of organic chemistry, distinguished by their cyclic structures incorporating at least one nitrogen atom within the ring. These molecules are of paramount importance as their structural motifs are found in a vast number of natural products, including vitamins, hormones, antibiotics, and alkaloids. mdpi.com Their prevalence extends to a wide array of synthetic compounds with significant industrial and medicinal applications.

The unique properties of nitrogen heterocycles, such as their ability to engage in hydrogen bonding and coordinate with metals, make them indispensable in various fields. They serve as pharmaceuticals, agrochemicals, polymers, dyes, and corrosion inhibitors. nih.gov In medicinal chemistry, these scaffolds are integral to drug design, with a significant percentage of FDA-approved drugs containing a nitrogen heterocyclic core. Their diverse reactivity and biological activity have made them a major focus of research, leading to the development of novel therapeutic agents for a wide range of diseases, including cancer, HIV, malaria, and microbial infections.

Foundational Role of the 3,4-Dihydroquinolin-2(1H)-one Core in Chemical Biology and Drug Discovery

Among the vast family of nitrogen heterocycles, the 3,4-dihydroquinolin-2(1H)-one skeleton is a prominent structural unit found in numerous natural products and synthetic bioactive compounds. mdpi.com Also known as 2-oxo-tetrahydroquinoline (2O-THQ), this core structure is at the heart of many molecules exhibiting remarkable biological properties. nih.gov Its derivatives have been investigated for a wide array of therapeutic applications, including as anticancer, antiviral, and antidepressant agents, as well as inhibitors of various enzymes. mdpi.comnih.govacs.org

The versatility of the dihydroquinolinone scaffold has spurred considerable activity in the synthetic chemistry community to develop novel and efficient methods for its construction and functionalization. mdpi.comorganic-chemistry.org These efforts aim to create diverse libraries of related compounds for drug discovery and chemical biology research.

The 3,4-dihydroquinolin-2(1H)-one core is present in a variety of alkaloids isolated from natural sources such as plants, fungi, and bacteria. nih.govresearchgate.net The presence of this scaffold in natural products highlights its evolutionary selection as a stable and biologically relevant structure. Research into these natural compounds has unveiled their potential as innovative bioactive agents. nih.gov For instance, certain alkaloids containing this core have been found to possess antifouling activity, which is a new biological application for this class of metabolites. researchgate.net

| Natural Product | Source |

| (+)-Scandine | Melodinus suaveolens (twigs and leaves) mdpi.com |

| (−)-Pinolinone | Boronia pinnata (roots) mdpi.com |

| Yaequinolones J1 | Penicillium sp. FKI-2140 mdpi.com |

| 8-Hydroxy-3,4-dihydro-1H-quinolin-2-one | Streptomyces sp. LGE21 researchgate.net |

This table lists examples of natural products containing the 3,4-dihydroquinolin-2(1H)-one scaffold and their biological sources.

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets with high affinity. The 3,4-dihydroquinolin-2(1H)-one core is recognized as such a scaffold. researchgate.net Its rigid, bicyclic structure provides a defined three-dimensional orientation for appended functional groups, allowing for systematic modification to target various receptors and enzymes.

Researchers utilize this privileged structure to design and synthesize compound libraries for screening against different biological pathways. nih.gov This strategy has led to the discovery of potent and selective agents for diverse therapeutic targets. For example, derivatives of this scaffold have been developed as inhibitors of neuronal nitric oxide synthase (nNOS) for neurological disorders, VEGFR2 inhibitors for the treatment of glioblastoma, and as potential antifungal agents. nih.gov

Specific Academic Relevance of 3-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one as a Chemical Entity

This compound is a specific derivative of the dihydroquinolinone core. While the parent scaffold is extensively studied, published academic research focusing specifically on the synthesis, properties, and biological applications of this particular N-methylated, 3-amino substituted compound is limited. Its existence is documented in chemical databases, providing basic structural and physical property information. nih.gov

The academic relevance of this compound can be inferred from the broader context of its structural class. The introduction of an amino group at the 3-position is a common strategy in medicinal chemistry to introduce a key interaction point for biological targets. Research on closely related isomers and analogues, such as 6-amino, 7-amino, and 4-amino-dihydroquinolinones, has revealed significant biological activities, including enzyme inhibition and potential anticancer properties. chemicalbook.comresearchgate.netacs.org For example, derivatives of 7-amino-3,4-dihydroquinolin-2(1H)-one have been synthesized and evaluated for carbonic anhydrase inhibition. researchgate.net Similarly, other substituted 3-aminoisoquinolin-1(2H)-one derivatives have been investigated as potential anticancer agents. univ.kiev.ua

Therefore, this compound serves as a relevant chemical entity primarily as a potential building block for the synthesis of more complex molecules or as a member of a chemical library for screening in drug discovery programs. Its structure represents a logical combination of the privileged dihydroquinolinone scaffold with a key functional group (the 3-amino moiety) and N-methylation, a common modification to modulate physicochemical properties.

| Property | Value |

| Molecular Formula | C10H12N2O |

| Molecular Weight | 176.22 g/mol |

| IUPAC Name | 3-amino-1-methyl-3,4-dihydro-1H-quinolin-2-one |

| CAS Number | 103058-44-6 |

This table presents the basic chemical properties of this compound.

Structure

3D Structure

属性

IUPAC Name |

3-amino-1-methyl-3,4-dihydroquinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-12-9-5-3-2-4-7(9)6-8(11)10(12)13/h2-5,8H,6,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZYJYCPYUXPNPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2CC(C1=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 Amino 1 Methyl 3,4 Dihydroquinolin 2 1h One and Analogs

Established Synthetic Pathways to the 3,4-Dihydroquinolin-2(1H)-one Core

The 3,4-dihydroquinolin-2(1H)-one (DHQO) skeleton is a prevalent structural motif in a variety of biologically active compounds. Consequently, numerous synthetic strategies have been developed for its construction. These methods can be broadly categorized into several key approaches.

Intramolecular Friedel-Crafts Alkylation Approaches

A classic and widely employed method for the synthesis of the 3,4-dihydroquinolin-2(1H)-one core is through intramolecular Friedel-Crafts alkylation. This reaction typically involves the cyclization of an N-aryl-α,β-unsaturated amide. The key step is the acid-catalyzed electrophilic aromatic substitution, where the aromatic ring attacks an activated alkene to form the six-membered ring of the quinolinone system.

Various Brønsted and Lewis acids can be utilized to promote this transformation. Common catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), trifluoroacetic acid (CF₃COOH), polyphosphoric acid (PPA), and aluminum chloride (AlCl₃). Among these, trifluoroacetic acid has been found to be a particularly suitable acid for this reaction. The general mechanism involves the protonation of the α,β-unsaturated system, which generates a carbocationic intermediate that is then attacked by the electron-rich aromatic ring to afford the cyclized product.

Table 1: Catalysts for Intramolecular Friedel-Crafts Alkylation

| Catalyst Type | Examples |

|---|---|

| Brønsted Acids | H₂SO₄, TsOH, CF₃COOH, PPA |

| Lewis Acids | AlCl₃ |

Multi-Step Condensation-Cyclization Sequences

Multi-step condensation-cyclization sequences offer a versatile approach to constructing the 3,4-dihydroquinolin-2(1H)-one core. These methods often involve the initial formation of an intermediate, which then undergoes a subsequent cyclization reaction.

One notable example is the tandem cyclization of N-arylcinnamamides with pentane-2,4-dione. This metal-free protocol, utilizing potassium persulfate (K₂S₂O₈) as an oxidant in a mixture of acetonitrile (B52724) and water, provides access to 3,4-disubstituted dihydroquinolin-2(1H)-ones. The reaction proceeds through a radical process and tolerates both electron-withdrawing and electron-donating groups on the phenyl ring of the cinnamic acid moiety, yielding the corresponding trans-DHQOs in moderate yields.

Another strategy involves a domino Michael-SNAr approach. In this sequence, the reaction of 1-aryl-2-propen-1-one derivatives, which contain both a Michael acceptor and a leaving group for nucleophilic aromatic substitution (SNAr), with primary amines leads to the formation of N-alkyl-2,3-dihydro-4(1H)-quinolinones. The reaction proceeds via a Michael addition of the amine to the enone, followed by an intramolecular SNAr cyclization. nih.gov

Reduction-Oxidation Sequential Transformations

Reduction-oxidation strategies provide another avenue for the synthesis of the 3,4-dihydroquinolin-2(1H)-one core. These methods often involve the transformation of a precursor through a sequence of reduction and oxidation steps to achieve the desired heterocyclic system.

A common approach is the selective reduction of quinolin-2(1H)-ones. For instance, the combination of samarium(II) iodide (SmI₂), water, and methanol (B129727) can effectively reduce the double bond in quinolin-2(1H)-ones to afford 3,4-dihydroquinolin-2(1H)-ones under mild conditions with good to excellent yields. organic-chemistry.org

In a different approach, a tandem reduction-Michael addition reaction can be employed. For example, the reduction of a nitro group on an aromatic ring bearing a Michael acceptor side chain can initiate a domino sequence. The reduction of the nitro group to an amine, often using iron powder in the presence of an acid, is followed by an intramolecular Michael addition to form the 3,4-dihydroquinolin-2(1H)-one ring system. nih.gov

Carbene/Nitrene Insertion and Cyclization Strategies

Modern synthetic methodologies have increasingly utilized carbene and nitrene chemistry for the construction of heterocyclic systems, including the 3,4-dihydroquinolin-2(1H)-one core. These highly reactive intermediates can undergo intramolecular C-H insertion or cyclization reactions to form the desired ring structure.

Nitrene Insertion: Rhodium-catalyzed intramolecular C-H amination has emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles. organic-chemistry.orgnih.govjk-sci.com In the context of dihydroquinolinone synthesis, a nitrene intermediate, generated from a suitable precursor such as a sulfamate (B1201201) ester, can insert into a C-H bond of the aromatic ring to form the N-heterocycle. For example, a formal intramolecular arene C(sp²)-H amidation can be achieved through the cyclization of 1,4,2-dioxazol-5-ones catalyzed by [Ru(p-cymene)(L-proline)Cl], leading to the formation of dihydroquinolin-2-ones in excellent yields. mdpi.com

Carbene Insertion: While less common for the direct synthesis of the dihydroquinolinone core, intramolecular carbene insertion reactions represent a potential strategy. A carbene generated from a diazo compound or other precursor attached to an N-aryl group could theoretically insert into an ortho C-H bond of the aromatic ring to form the desired lactam. Transition metal catalysts, such as those based on rhodium or copper, are typically employed to mediate these transformations.

Direct Synthesis of 3-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one

The direct synthesis of the target molecule, this compound, involves the introduction of the amino group at the C3 position and the methyl group on the nitrogen atom. This can be achieved through the functionalization of a pre-formed dihydroquinoline precursor.

Alkylation of Dihydroquinoline Precursors and Subsequent Functionalization

A plausible and efficient route to this compound involves the synthesis of a 3-amino-3,4-dihydro-1H-quinolin-2-one intermediate, followed by N-methylation.

A practical synthesis of enantiomerically pure (R)- and (S)-3-amino-3,4-dihydro-1H-quinolin-2-one has been reported. This method involves the asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester with 2-nitrobenzyl bromide. The subsequent reductive cyclization of the resulting product furnishes the desired 3-amino-3,4-dihydro-1H-quinolin-2-one in high yield and high enantiomeric excess.

Once the 3-amino-3,4-dihydro-1H-quinolin-2-one precursor is obtained, the final step is the introduction of the methyl group onto the nitrogen atom of the lactam ring. This can be achieved through standard N-alkylation methods. A common and effective method for the N-methylation of secondary amines and amides is the Eschweiler-Clarke reaction . jk-sci.comwikipedia.org This reaction involves treating the amine with excess formaldehyde (B43269) and formic acid. The reaction proceeds via reductive amination, where formaldehyde forms an iminium ion with the amine, which is then reduced by formic acid. A key advantage of this method is that it typically avoids over-alkylation to form quaternary ammonium (B1175870) salts. wikipedia.org

Alternatively, a more general reductive amination procedure can be employed. This involves reacting the 3-amino-3,4-dihydro-1H-quinolin-2-one with formaldehyde to form an intermediate, which is then reduced in situ with a suitable reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). organic-chemistry.orgyoutube.comyoutube.com

Table 2: Reagents for N-Methylation

| Method | Reagents |

|---|---|

| Eschweiler-Clarke Reaction | Formaldehyde, Formic Acid |

| Reductive Amination | Formaldehyde, Sodium Cyanoborohydride or Sodium Triacetoxyborohydride |

Nucleophilic Substitution and Amidation Reactions for Amino Group Introduction

The introduction of an amino group at the C3 position of the dihydroquinolin-2(1H)-one skeleton is a critical transformation for accessing the target compound and its derivatives. Nucleophilic substitution and amidation reactions represent fundamental approaches to achieve this functionalization.

Amidation, the formation of an amide bond, is one of the most common reactions in organic chemistry. nih.gov The process typically involves the reaction of a carboxylic acid derivative with an amine. masterorganicchemistry.comyoutube.com In the context of synthesizing 3-amino-dihydroquinolinones, a precursor with a suitable leaving group at the C3 position can react with an amine source. Alternatively, a carboxylic acid group at C3 can be activated and subsequently reacted with an amine. researchgate.netresearchgate.net Common activating agents for carboxylic acids include thionyl chloride to form an acyl chloride, or coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC), which form an active ester intermediate that is readily attacked by an amine. masterorganicchemistry.com

A prevalent strategy for introducing an amino functionality onto an aromatic ring, which can be a precursor to the dihydroquinolinone system, is through the reduction of a nitro group. For instance, the synthesis of 6-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one, an isomer of the title compound, is achieved by the reduction of the corresponding 6-nitro derivative. chemicalbook.com This reaction is typically carried out using iron powder in the presence of an ammonium chloride solution, a classic method for nitro group reduction. chemicalbook.com While this example pertains to the C6 position, similar reductive strategies can be envisioned for precursors where a nitro group has been installed at the C3 position or on a side chain that is subsequently cyclized.

Asymmetric Alkylation and Reductive Cyclization Routes for Enantiopure Intermediates

The development of enantioselective methods is crucial for the synthesis of chiral drugs and biologically active molecules. Asymmetric alkylation and reductive cyclization are powerful strategies for establishing stereocenters in the dihydroquinolinone core, leading to enantiopure intermediates.

Asymmetric synthesis of dihydroquinolinones can be achieved through various catalytic methods. researchgate.net One approach involves the intramolecular asymmetric reductive amination, where an imine intermediate, formed in situ, undergoes hydrogenation catalyzed by a chiral transition metal complex, such as those containing Ruthenium. mdpi.com This strategy allows for the creation of chiral centers with high enantiomeric excess.

Reductive cyclization of N-(o-nitroaryl)amino esters is another effective method for producing enantiopure dihydroquinoxalinones, a related class of heterocycles. researchgate.net This reaction can be performed using mild conditions with iron or zinc metal. researchgate.net The use of naturally occurring amino acids as starting materials provides a straightforward entry to chiral precursors. researchgate.netresearchgate.net

Furthermore, radical cyclizations of axially chiral precursors offer an innovative route with excellent chirality transfer. nih.gov Cyclizations of enantioenriched α-halo-ortho-alkenyl anilides proceed with high fidelity, transferring the axial chirality of the starting material to the new stereocenter in the product. nih.gov This approach has been shown to be highly diastereoselective when additional substituents are present. nih.gov

| Method | Catalyst/Reagent | Key Feature | Reference |

| Asymmetric Reductive Amination | Chiral Ru-complex | In situ imine formation and asymmetric hydrogenation. | mdpi.com |

| Reductive Cyclization | Fe or Zn metal | Uses chiral N-(o-nitroaryl)amino esters as precursors. | researchgate.net |

| Axial Chirality Transfer | Bu3SnH, Et3B/air | High-fidelity transfer of chirality from an axially chiral anilide. | nih.gov |

Advanced and Contemporary Synthetic Methods

Modern organic synthesis has seen the advent of powerful new methodologies that enable the construction of complex molecules with high efficiency and selectivity. Photoredox catalysis, metal-free reactions, organocatalysis, and palladium-catalyzed annulations represent the forefront of synthetic strategies applicable to this compound and its analogs.

Photoredox Catalysis for Radical Addition and Cyclization

Visible-light photoredox catalysis has emerged as a mild and powerful tool for generating radicals and forging new bonds. nih.gov This methodology has been successfully applied to the synthesis of functionalized 3,4-dihydroquinolin-2-ones. nih.gov A redox-neutral approach involves the intermolecular addition of carbamoyl (B1232498) radicals to electron-deficient alkenes, followed by cyclization. nih.gov

A metal- and additive-free photoredox cyclization of N-arylacrylamides provides a direct route to dihydroquinolinones. acs.orgorganic-chemistry.org Using an organic photocatalyst such as 4CzIPN and visible light, this method features exclusive 6-endo-trig cyclization selectivity and accommodates a range of functional groups. acs.orgorganic-chemistry.orgresearchgate.net Mechanistic studies suggest the reaction can proceed through intermediates like a diradical, which undergoes a 1,3-hydrogen shift. acs.org This strategy is valued for its environmentally friendly nature and high yields. researchgate.net

| Reaction Type | Catalyst | Substrates | Key Features | Reference |

| Reductive Carbamoyl Radical Addition-Cyclization | Photoredox Catalyst | Carbamoyl radical precursors, electron-deficient alkenes | Redox-neutral, forms functionalized products. | nih.gov |

| Intramolecular Hydroarylation | 4CzIPN (organic photosensitizer) | N-Arylacrylamides | Metal-free, exclusive 6-endo-trig cyclization. acs.orgorganic-chemistry.org | researchgate.net |

Metal-Free Radical Cyclization Reactions

The development of metal-free synthetic methods is a key goal in green chemistry. For the synthesis of 3,4-dihydroquinolin-2(1H)-ones, several metal-free radical cyclization strategies have been reported. One such method involves the tandem cyclization of N-arylcinnamamides with pentane-2,4-dione, using potassium persulfate (K₂S₂O₈) as an oxidant. mdpi.com This reaction tolerates both electron-donating and electron-withdrawing groups on the aromatic ring and proceeds to give trans-dihydroquinolinones in moderate yields. mdpi.com

Another approach is the cascade oxidative decarbonylative radical alkylation/cyclization of cinnamamides with aliphatic aldehydes. researchgate.net This method generates primary, secondary, or tertiary alkyl radicals from aldehydes, which then undergo a regioselective intramolecular 6-endo-trig cyclization. researchgate.net These metal-free methods provide valuable alternatives to transition-metal-catalyzed processes. rsc.org

Organocatalytic Asymmetric Cyclizations for Chiral Derivatives

Organocatalysis has revolutionized asymmetric synthesis by avoiding the use of metals while still providing high levels of stereocontrol. tcichemicals.com For the synthesis of chiral 3-amino-dihydroquinolinone derivatives, organocatalytic asymmetric [4+2] cyclization reactions have proven highly effective. researchgate.net

This strategy often employs bifunctional organocatalysts, such as those based on squaramide, to catalyze the reaction between azadienes and azlactones. researchgate.net This formal [4+2] annulation constructs the chiral δ-lactam core, which is central to the dihydroquinolinone structure, with high diastereo- and enantioselectivity. researchgate.netacs.org Similarly, chiral phosphoric acids can catalyze these types of cyclizations, affording a broad range of products with excellent yields and enantiomeric ratios. acs.orgbeilstein-journals.org These methods allow for the creation of complex structures, including those with tetrasubstituted carbon stereocenters. researchgate.net An efficient enantioselective cyclization of aminochalcones with azlactones has also been developed using bifunctional organocatalysts to assemble enantioenriched 3,4-dihydroquinolinones. colby.edu

| Catalyst Type | Reaction | Substrates | Outcome | Reference |

| Bifunctional Squaramide | Asymmetric [4+2] Cyclization | 2-Amino-β-nitrostyrenes, Azlactones | Chiral 3,4-dihydroquinolin-2-ones with high dr and ee. | researchgate.net |

| Chiral Phosphoric Acid (CPA) | Asymmetric [4+2] Annulation | Azadienes, Azlactones | Chiral δ-lactams in high yield and enantiomeric ratio. | acs.org |

| Bifunctional Organocatalyst | Enantioselective Cyclization | Aminochalcones, Azlactones | Enantioenriched 3,4-dihydroquinolinones in high yield and ee. | colby.edu |

Palladium-Catalyzed Intramolecular Annulation Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide range of C-C and C-N bond-forming reactions. nih.gov The synthesis of the 3,4-dihydroquinolin-2(1H)-one scaffold has been extensively explored using palladium-catalyzed intramolecular annulation reactions. mdpi.comresearchgate.net

One powerful method is the palladium-catalyzed decarboxylative [4+2] cycloaddition of 4-vinyl benzoxazinanones with carboxylic acids. organic-chemistry.orgorganic-chemistry.org This reaction, often employing a P-chiral mono-phosphorus ligand like BI-DIME, produces structurally diverse dihydroquinolinones bearing two adjacent stereocenters with excellent stereoselectivity. organic-chemistry.orgorganic-chemistry.org

The intramolecular Buchwald-Hartwig amination is another key palladium-catalyzed reaction for forming the dihydroquinolinone ring. researchgate.net This reaction involves the cyclization of precursors such as 2-bromophenylalanine derivatives. researchgate.net Enantioselective versions of this reaction, using chiral ligands like BINAP, can produce enantiopure products. nih.gov Furthermore, palladium catalysts have been used for sequential amination and cyclization of Morita-Baylis-Hillman alcohols to afford 1,2-dihydroquinolines in high yields. nih.gov

Click Chemistry Approaches for Hybrid Structures

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a powerful and efficient method for creating hybrid molecular structures by covalently linking a this compound core to other molecular entities. This is typically achieved by introducing either an azide (B81097) or a terminal alkyne functionality onto the core scaffold, which can then be "clicked" with a complementary reaction partner.

To employ this strategy, the 3-amino group of the parent compound can be functionalized to introduce the necessary azide or alkyne handle. For instance, the amino group can be acylated with a reagent containing a terminal alkyne, such as propargyl bromide, or converted to an azide. The resulting modified quinolinone can then undergo a cycloaddition reaction with a molecule bearing the corresponding azide or alkyne. This approach allows for the modular synthesis of a wide array of hybrid structures, where the quinolinone core is linked to other pharmacophores, fluorescent tags, or biomolecules through a stable triazole linker.

Table 1: Potential Click Chemistry Reactions for this compound

| Quinolinone Derivative | Reaction Partner | Catalyst | Resulting Hybrid Structure |

| 3-Azido-1-methyl-3,4-dihydroquinolin-2(1H)-one | Terminal Alkyne | Cu(I) salt | 1,4-Disubstituted 1,2,3-triazole linked quinolinone |

| 3-(Prop-2-yn-1-ylamino)-1-methyl-3,4-dihydroquinolin-2(1H)-one | Organic Azide | Cu(I) salt | 1,4-Disubstituted 1,2,3-triazole linked quinolinone |

Strategies for Functionalization and Derivatization of the Core Structure

Regioselective Functionalization of the Quinolone Ring System

Regioselective functionalization of the quinolone ring is crucial for fine-tuning the electronic and steric properties of the molecule. While the dihydroquinolinone ring is generally electron-rich, directing electrophilic or metal-catalyzed C-H functionalization to specific positions can be challenging.

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of quinolines and related heterocycles. nih.govmdpi.com For the 1-methyl-3,4-dihydroquinolin-2(1H)-one scaffold, directing groups can be employed to achieve site-selective reactions. For example, in related quinoline (B57606) systems, the nitrogen atom of a quinoline N-oxide can direct ortho-C-H functionalization. mdpi.com While the lactam nitrogen in the dihydroquinolinone is part of an amide, its directing group potential in C-H activation reactions is an area of ongoing research. Electrophilic aromatic substitution reactions, such as nitration or halogenation, would likely be directed to the positions ortho and para to the amino group if it were present on the aromatic ring, or influenced by the electronic nature of the lactam moiety.

Substitution at the N-1 Position

The N-1 position of the 3-amino-3,4-dihydroquinolin-2(1H)-one core is readily amenable to substitution, allowing for the introduction of a variety of alkyl and aryl groups. The synthesis of N-substituted analogs typically involves the use of appropriately substituted anilines as starting materials in the construction of the quinolinone ring. For instance, N-arylcinnamamides with different substituents on the nitrogen atom can be used in cyclization reactions to afford N-substituted 3,4-dihydroquinolin-2(1H)-ones. mdpi.com

This position is a key vector for modifying the lipophilicity and steric bulk of the molecule. The introduction of different substituents at N-1 can significantly impact the compound's pharmacokinetic properties and its interaction with biological targets.

Table 2: Examples of N-1 Substituted 3,4-Dihydroquinolin-2(1H)-one Analogs

| N-1 Substituent | Synthetic Precursor Example |

| Methyl | N-methyl-N-phenylcinnamamide |

| Benzyl | N-benzyl-N-phenylcinnamamide |

| Aryl | N,N-diphenylcinnamamide |

Modification at the C-3 Amino Position

The primary amino group at the C-3 position is a versatile handle for a wide range of chemical modifications. Standard amine chemistry can be employed to introduce a diverse array of functional groups, thereby modulating the compound's properties.

Common modifications include:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium cyanoborohydride) to produce secondary or tertiary amines. wikipedia.orgchemistrysteps.commasterorganicchemistry.comlibretexts.org This method is particularly useful for introducing a wide variety of alkyl and aryl substituents. wikipedia.orgchemistrysteps.commasterorganicchemistry.comlibretexts.org

Introduction of Side Chains for Structure-Activity Relationship Studies

The systematic introduction of side chains at various positions of the this compound scaffold is a cornerstone of structure-activity relationship (SAR) studies. By modifying the nature, length, and substitution pattern of these side chains, researchers can probe the molecular interactions that govern a compound's biological effects.

For instance, in a study on quinolinone-based thiosemicarbazones, SAR analysis revealed the importance of different substituents on the biological activity. nih.gov Similarly, for 3,4-dihydroquinolin-2(1H)-one analogues, the introduction of various side chains led to compounds with significant antiproliferative effects. nih.gov These studies underscore the importance of exploring a wide range of side chains to optimize biological activity. The functionalization strategies discussed in the preceding sections provide the chemical tools necessary to introduce these diverse side chains.

Table 3: Common Positions for Side Chain Introduction and Their Potential Impact

| Position | Type of Side Chain | Potential Impact on Activity |

| N-1 | Alkyl, Aryl | Lipophilicity, Steric interactions |

| C-3 Amino | Acyl, Sulfonyl, Alkyl | Hydrogen bonding, Polarity, Basicity |

| Aromatic Ring | Halogens, Alkoxy, Nitro | Electronic properties, Metabolic stability |

Formation of Salt Derivatives for Research Applications

The basic amino group at the C-3 position allows for the formation of various salt derivatives. These salts are often preferred for research applications due to their improved solubility in aqueous media and enhanced crystalline properties, which can facilitate handling and purification.

Commonly formed salts include hydrochloride and trifluoroacetate (B77799) salts. The formation of these salts is typically achieved by treating a solution of the free base with the corresponding acid.

Furthermore, for chiral compounds such as this compound, salt formation with a chiral acid or base can be a powerful method for chiral resolution. nii.ac.jp This technique, known as diastereomeric salt formation, allows for the separation of enantiomers, which is often a critical step in the development of chiral molecules for biological evaluation. nii.ac.jpepo.orgrsc.org

Chemical Reactivity and Transformations of 3 Amino 1 Methyl 3,4 Dihydroquinolin 2 1h One

Fundamental Reaction Profiles of the Amino and Lactam Functionalities

The primary amino group and the lactam ring are the principal sites of reactivity. The amino group typically behaves as a nucleophile, while the lactam possesses both a nucleophilic nitrogen (after deprotonation) and an electrophilic carbonyl carbon. The aromatic ring can also participate in substitution reactions, influenced by the directing effects of the existing substituents. A computational study on the related compound 3(S)-amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one using Density Functional Theory (DFT) analyzed the effects of various substituents on the molecule's global reactivity indices, providing insights into its electrophilicity and hydrophobic capacity. researchgate.net

Specific oxidation reactions targeting the 3-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one scaffold are not extensively detailed in the literature. However, based on the general reactivity of secondary amines and the dihydroquinolinone core, several oxidative pathways can be postulated. The secondary amino group could potentially be oxidized to the corresponding hydroxylamine (B1172632) or, under more forceful conditions, to a nitrone. The benzylic C4 position is also susceptible to oxidation, which could lead to the formation of a double bond and aromatization to the corresponding quinolin-2(1H)-one derivative.

The reduction of the dihydroquinolinone system can target either the lactam carbonyl group or the aromatic ring. The selective reduction of quinolin-2(1H)-ones to 3,4-dihydroquinoline-2(1H)-ones is a well-established transformation, often achieved under mild conditions with reagents like Samarium(II) iodide (SmI2) in the presence of water and methanol (B129727). organic-chemistry.org While the target molecule is already a dihydroquinolinone, the lactam carbonyl itself can be reduced. Strong reducing agents, such as lithium aluminum hydride (LiAlH4), would likely reduce the amide to an amine, opening the lactam ring or yielding a cyclic amine. Catalytic hydrogenation, for instance with a Palladium on carbon (Pd/C) catalyst, can also be employed. The conditions of hydrogenation (pressure, catalyst type) can influence the outcome, potentially leading to the reduction of the aromatic ring or other functional groups. mdpi.com

Table 1: Potential Reduction Pathways

| Functional Group | Reagent Example | Potential Product |

|---|---|---|

| Lactam Carbonyl | LiAlH₄ | Cyclic Amine (1,2,3,4-tetrahydroquinoline derivative) |

The dual functionality of this compound allows it to participate in both nucleophilic and electrophilic reactions.

Nucleophilic Reactivity : The primary amino group at the C3 position is a potent nucleophile. It can readily react with various electrophiles, such as alkyl halides, acyl chlorides, and aldehydes/ketones (via reductive amination), to form a wide array of N-substituted derivatives. This reactivity is fundamental to building more complex molecules from the dihydroquinolinone core.

Electrophilic Substitution : Electrophilic aromatic substitution (EAS) will occur on the benzene (B151609) ring. The outcome is directed by the existing substituents. The lactam ring is generally a deactivating group, while the amino group (if unprotected) is a strong activating, ortho-, para-directing group. The N-methyl group on the lactam also influences the electronic properties of the ring. Therefore, electrophiles are expected to add at positions ortho and para to the amino moiety of the aniline (B41778) portion of the molecule.

Nucleophilic Aromatic Substitution (SNAr) : While less common than EAS, nucleophilic aromatic substitution can occur on the aryl ring if it is sufficiently electron-deficient. youtube.com This typically requires the presence of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to a suitable leaving group (such as a halide). libretexts.org For the parent compound, SNAr is unlikely without further modification of the aromatic ring. libretexts.orgmdpi.com

Stereochemical Transformations and Control

The carbon at the 3-position, bearing the amino group, is a stereocenter. Consequently, this compound exists as a pair of enantiomers, (R)- and (S)-3-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one. This chirality is a critical aspect of its chemistry, influencing its biological activity and its behavior in stereoselective reactions.

Controlling the stereochemistry during the synthesis or transformation of this compound is a key synthetic challenge.

Enantioselective Reactions : The synthesis of a single enantiomer can be achieved through asymmetric synthesis, employing chiral catalysts or auxiliaries. For instance, domino reactions involving chiral catalysts have been used to produce enantiomerically enriched 2,3-dihydro-4(1H)-quinolinones. mdpi.com Such strategies could be adapted to control the stereocenter at the C3 position during the formation of the dihydroquinolinone ring.

Diastereoselective Reactions : When starting with an enantiomerically pure form of the compound, the existing stereocenter at C3 can influence the stereochemical outcome of reactions at other sites, a process known as diastereoselection. For example, the addition of a substituent at the C4 position can lead to the preferential formation of one diastereomer (e.g., cis or trans) over the other. Borane-catalyzed syntheses of related dihydroquinoline-4-ones have been shown to proceed with high diastereoselectivity. acs.org The 1,3-oxazinan-6-one scaffold, which is structurally related to the β-amino acid portion of the target molecule, has been used to achieve the diastereoselective synthesis of various β-amino acid derivatives. researchgate.net

Table 2: Stereochemical Control in Synthesis

| Reaction Type | Method | Desired Outcome |

|---|---|---|

| Enantioselective | Asymmetric catalysis, Chiral auxiliaries | Formation of a single enantiomer (e.g., R or S) |

When a synthesis results in a racemic mixture (an equal mixture of both enantiomers), separation is necessary to obtain the individual, enantiomerically pure compounds.

The most common and effective method for the analytical and preparative separation of enantiomers is chiral High-Performance Liquid Chromatography (HPLC). researchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for this purpose. researchgate.net The differential interaction causes one enantiomer to travel through the column faster than the other, allowing for their separation and isolation. The choice of the specific chiral column and the mobile phase composition are critical for achieving optimal resolution between the two enantiomers. researchgate.netresearchgate.net

Rearrangement Reactions and Their Mechanistic Elucidation

Rearrangement reactions represent a significant class of transformations in organic synthesis, often allowing for the construction of complex molecular architectures from simpler precursors through intricate bond reorganization. In the context of the 3,4-dihydroquinolin-2(1H)-one scaffold, several rearrangement strategies are pivotal for the synthesis of the core ring system. While specific rearrangement studies starting from this compound are not extensively detailed in the literature, the formation of the parent dihydroquinolinone structure often involves key mechanistic steps guided by molecular rearrangements.

One notable example is the acid-catalyzed Fries-like rearrangement of N-arylazetidin-2-ones (β-lactams) to yield 2,3-dihydro-4(1H)-quinolinones. mdpi.com This transformation, promoted by strong acids like triflic acid, allows for the reaction to proceed at room temperature. The proposed mechanism involves the protonation of the β-lactam carbonyl, followed by an intramolecular Friedel-Crafts acylation, where the aromatic ring attacks the activated carbonyl group, leading to the formation of the six-membered dihydroquinolinone ring. mdpi.com

Another sophisticated approach involves the Wolff rearrangement, induced by visible light, to generate ketene (B1206846) intermediates from α-diazoketones. organic-chemistry.org These highly reactive ketenes can then undergo a [4+2] cycloaddition with vinyl benzoxazinanones. This sequence, which combines photoactivation with palladium catalysis, is a powerful method for accessing structurally diverse 3,4-dihydroquinolin-2(1H)-one derivatives. organic-chemistry.org The transient nature of the ketene intermediate is crucial for the success of the subsequent palladium-catalyzed cyclization. organic-chemistry.org

These examples underscore the importance of rearrangement reactions in the synthetic pathways leading to the dihydroquinolinone framework. The mechanistic pathways, whether involving acyl-aryl bond formation as in the Fries-like rearrangement or the generation of reactive ketenes via the Wolff rearrangement, provide access to this important heterocyclic system.

| Rearrangement Type | Precursor Class | Key Intermediate/Process | Product Class | Reference |

| Fries-like Rearrangement | N-Arylazetidin-2-ones | Intramolecular Friedel-Crafts Acylation | 2,3-Dihydro-4(1H)-quinolinones | mdpi.com |

| Wolff Rearrangement | α-Diazoketones | Ketene Intermediate | 3,4-Dihydroquinolin-2(1H)-ones | organic-chemistry.org |

Multi-Component Reactions for Structural Diversification

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecules from three or more starting materials in a single, efficient operation. rsc.orgmdpi.com This strategy is highly valued for its atom economy, convergence, and ability to rapidly generate libraries of structurally diverse compounds, which is particularly relevant in medicinal chemistry and drug discovery. nih.govnih.gov

The this compound scaffold is an ideal candidate for structural diversification using MCRs. The presence of a primary or secondary amino group at the C3 position provides a reactive handle that can participate in a variety of well-known MCRs, allowing for the introduction of diverse substituents and the construction of novel, complex heterocyclic systems.

Several key MCRs are applicable for the derivatization of amino-functionalized heterocycles:

Ugi Reaction: This four-component reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. By employing this compound as the amine component, a wide array of peptoid-like structures could be synthesized. The variation of the other three components would lead to a large library of derivatives with diverse side chains, contributing to the exploration of structure-activity relationships. rsc.org

Petasis Reaction (Boronic Acid Mannich Reaction): This three-component reaction couples an amine, an aldehyde, and a boronic acid. Using the subject compound as the amine input would allow for the facile introduction of various aryl or vinyl groups (from the boronic acid) at the position adjacent to the nitrogen, creating a new stereocenter and significantly increasing molecular complexity. nih.gov

Mannich Reaction: In its classic form, this three-component reaction involves an aldehyde, a primary or secondary amine, and a compound with an acidic proton. The amino group of the dihydroquinolinone can react with an aldehyde and a suitable C-H acid to generate novel derivatives with extended side chains. nih.gov

The application of MCRs to the 3-amino-dihydroquinolinone core represents a highly efficient strategy for structural diversification. By systematically varying the inputs in these reactions, chemists can generate large libraries of novel compounds built upon the core scaffold, facilitating the exploration of their potential in various scientific fields. rsc.orgnih.gov

| MCR Type | Key Reactants | Potential Product Feature | Reference |

| Ugi Reaction | Amine, Aldehyde, Carboxylic Acid, Isocyanide | Peptoid-like amide structures | rsc.org |

| Petasis Reaction | Amine, Aldehyde, Boronic Acid | α-Substituted amine with aryl/vinyl groups | nih.gov |

| Mannich Reaction | Amine, Aldehyde, Active Hydrogen Compound | β-Amino carbonyl compounds or analogs | nih.gov |

Computational and Theoretical Investigations of 3 Amino 1 Methyl 3,4 Dihydroquinolin 2 1h One

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical methods are employed to analyze the electronic structure of a molecule, which dictates its physical and chemical properties. These studies can elucidate molecular geometry, orbital energies, and charge distribution, providing a fundamental understanding of the compound's nature.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely utilized to predict a variety of molecular properties, including optimized geometry, vibrational frequencies, and electronic characteristics. acs.orgscielo.org.mx For derivatives of the quinolinone class, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine optimized geometrical configurations and other parameters. nih.gov

Studies on closely related dihydroquinolinone structures reveal that theoretical calculations can accurately correlate with experimental data, such as infrared and NMR spectra. nih.govscielo.br DFT is also used to calculate properties like dipole moments and Mulliken population analysis, which describes the partial atomic charges and charge distribution across the molecule. scielo.org.mxirjweb.com This information is vital for understanding intermolecular interactions.

Table 1: Illustrative Molecular Properties of a Dihydroquinolinone Scaffold Calculated by DFT

| Property | Description | Typical Calculated Value |

|---|---|---|

| Total Energy | The total electronic energy of the optimized molecular structure. | Varies based on method (e.g., in Hartrees) |

| Dipole Moment | A measure of the net molecular polarity. | ~2-5 Debye nrct.go.th |

| Mulliken Atomic Charges | Partial charges on individual atoms, indicating charge distribution. | Varies (e.g., O and N atoms are typically negative) irjweb.com |

Note: The values in this table are illustrative and based on typical findings for similar heterocyclic compounds in the literature.

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. irjweb.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. edu.krd The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. edu.krd

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comedu.krd Conversely, a small energy gap suggests the molecule is more reactive and polarizable. edu.krd From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing further insights into the molecule's chemical behavior. nih.govresearchgate.net These include chemical hardness (η), softness (S), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω). edu.krdnih.gov A hard molecule has a large energy gap, while a soft molecule has a small one. edu.krd

Table 2: Key Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Interpretation |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates kinetic stability and chemical reactivity. wuxiapptec.com |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. researchgate.net |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness; indicates higher reactivity. researchgate.net |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. researchgate.net |

Note: The formulas provided are based on Pearson's HSAB (Hard and Soft Acids and Bases) principle and related DFT-based concepts.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. chemrxiv.orgnih.gov The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. nih.govresearchgate.net

Typically, red or yellow colors indicate regions of negative electrostatic potential, which are rich in electrons (e.g., around electronegative atoms like oxygen or nitrogen) and are susceptible to electrophilic attack. nrct.go.thnih.gov Blue colors denote regions of positive electrostatic potential, which are electron-poor (e.g., around hydrogen atoms) and represent likely sites for nucleophilic attack. nih.gov Green areas signify neutral potential. nih.gov MEP analysis is instrumental in understanding hydrogen bonding and other non-covalent interactions that are fundamental to ligand-receptor binding. chemrxiv.org

Molecular Modeling and Dynamics Simulations

While quantum chemical studies provide a static picture of a molecule, molecular modeling and dynamics simulations explore its dynamic behavior, including conformational flexibility and interactions with other molecules over time.

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. The dihydroquinolinone scaffold is not planar and possesses a degree of flexibility. For the analogous compound 3(S)-amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one, DFT studies have shown that the conformation of the amino group at the C3 position is critical for stability. researchgate.net These studies found that isomers where the amino group is in an equatorial position are more stable than those where it is in an axial position. researchgate.net This preference is crucial as the specific conformation of a ligand often dictates its ability to fit into a protein's binding site.

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. mdpi.com In drug discovery, MD simulations are used to analyze the stability of a ligand within a protein's binding pocket and to characterize the nature of their interactions. nih.gov

Two key metrics used to analyze the stability of the simulation are the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).

Root Mean Square Deviation (RMSD): This metric measures the average deviation of a selection of atoms (e.g., the protein backbone or the ligand) over the course of the simulation compared to a reference structure (usually the initial frame). A low and stable RMSD value over time suggests that the protein-ligand complex has reached equilibrium and is stable. nih.govresearchgate.net Large fluctuations can indicate instability or significant conformational changes. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual atoms or residues and measures their fluctuation around their average position during the simulation. It helps to identify the more flexible or rigid regions of the protein. nih.gov High RMSF values in loops or terminal regions are common, while low fluctuations in the protein's core or at the binding site can indicate stable ligand binding. researchgate.netnih.gov

| Residue RMSF | The residue is part of a stable region (e.g., alpha-helix, beta-sheet). | The residue is in a flexible region (e.g., loop, N/C-terminus). |

Note: The specific threshold for "low" or "high" can vary depending on the size and nature of the protein system being studied.

In Silico Prediction of Biological Interaction Profiles

In silico methods are instrumental in predicting how a compound might behave in a biological system, thereby guiding further laboratory investigations. These predictive studies for compounds structurally related to 3-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one have offered crucial preliminary data on their potential as therapeutic agents.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode of a ligand to a protein of interest.

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, research on analogous structures provides a framework for understanding its potential interactions. For instance, a study focused on novel 3,4-dihydroquinolin-2(1H)-one analogues identified their potential as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in cancer therapy. nih.gov Molecular docking and dynamics studies of these analogues revealed strong interactions with key amino acid residues within the VEGFR2 binding pocket, such as Asp1046, Glu885, and Ile1025. nih.gov One particular analogue, compound 4m, demonstrated five hydrogen bonds with Asp1052, Leu840, Asn923, and Cys919, achieving a docking score of -9.9 kcal/mol. nih.gov

In a different study, derivatives of the related 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one scaffold were investigated for their anticancer efficacy through molecular docking with topoisomerase IIβ. rsc.org This suggests that enzymes regulating DNA topology could be another potential class of targets for quinolinone derivatives. These studies on related compounds underscore the utility of molecular docking in identifying potential biological targets and elucidating the specific molecular interactions that drive biological activity.

Table 1: Examples of Molecular Docking Studies on 3,4-dihydroquinolin-2(1H)-one Analogs

| Compound Class | Biological Target | Key Interacting Residues | Reference |

|---|---|---|---|

| 3,4-dihydroquinolin-2(1H)-one analogues | VEGFR2 | Asp1046, Glu885, Ile1025, Asp1052, Leu840, Asn923, Cys919 | nih.gov |

The assessment of drug-likeness and ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a critical step in the early stages of drug discovery. These parameters help to predict the viability of a compound as a drug candidate.

Computational tools are widely used to predict these properties. For example, SwissADME analyses of novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one derivatives indicated that these compounds adhere to the Lipinski, Ghose, and Veber rules, which are guidelines for evaluating drug-likeness. rsc.org Similarly, in silico evaluation of 1,3-diazetidin-2-one derivatives, which share some structural similarities, showed that they fulfilled Lipinski's rule and possessed favorable topological descriptors and fingerprints of drug-like molecular structures. nih.gov These predictions suggest that the quinolinone scaffold is a promising framework for the development of orally bioavailable drugs.

Table 2: Predicted ADME and Drug-Likeness Properties for Related Compounds

| Compound Class | Predicted Properties | Computational Tool/Method | Reference |

|---|---|---|---|

| 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one derivatives | Adherence to Lipinski, Ghose, and Veber rules | SwissADME | rsc.org |

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.

Computational Design Principles for Novel Analogs

Computational chemistry plays a pivotal role in the rational design of novel analogs with improved properties. By understanding the structure-activity relationships (SAR) of a lead compound, chemists can make targeted modifications to enhance potency, selectivity, and pharmacokinetic profiles.

A study on the design and synthesis of 3,4-dihydroquinolin-2(1H)-one analogues as potential VEGFR2 inhibitors for glioblastoma multiforme aimed to enhance druggability and solubility. nih.gov This highlights a key principle in analog design: optimizing physicochemical properties to improve therapeutic efficacy. Another approach, known as scaffold hopping, was utilized to design a novel series of 3,4-dihydroisoquinolin-1(2H)-one derivatives as Protein Arginine Methyltransferase 5 (PRMT5) inhibitors. nih.gov This strategy involves replacing the core structure of a known active compound with a different, yet functionally similar, scaffold to discover new chemical entities with potentially improved properties. These computational design principles guide the synthesis of new molecules, such as derivatives of this compound, with the goal of developing more effective and safer therapeutic agents.

Advanced Spectroscopic and Analytical Characterization for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the precise arrangement of atoms within the 3-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one molecule can be mapped out.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the chemical environment, number, and connectivity of hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton in the molecule. The N-methyl group protons would typically appear as a sharp singlet in the upfield region. The protons of the methylene (B1212753) group at C4 and the methine proton at C3 in the saturated ring would exhibit complex splitting patterns (multiplets) due to spin-spin coupling. The amino (-NH₂) protons may appear as a broad singlet. The four protons on the aromatic ring are expected to resonate in the downfield region, with their chemical shifts and coupling patterns being characteristic of a substituted benzene (B151609) ring. researchgate.nettsijournals.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a signal for each unique carbon atom. The carbonyl carbon (C2) of the lactam is expected to have the most downfield chemical shift. The carbons of the aromatic ring will resonate in the typical aromatic region (approximately 110-150 ppm). The N-methyl carbon, the C3 methine carbon (bearing the amino group), and the C4 methylene carbon will appear in the upfield aliphatic region. researchgate.netmdpi.com

Predicted NMR Data Tables

Predicted ¹H NMR Spectral Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| N-CH₃ | ~3.3 | s (singlet) | N/A |

| H-3 | ~3.5 - 3.8 | dd (doublet of doublets) | ~4-8, ~8-12 |

| H-4 (axial) | ~2.9 - 3.1 | m (multiplet) | - |

| H-4 (equatorial) | ~2.7 - 2.9 | m (multiplet) | - |

| NH₂ | ~1.5 - 2.5 | br s (broad singlet) | N/A |

| Aromatic H (H-5, H-6, H-7, H-8) | ~6.9 - 7.5 | m (multiplet) | - |

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (C=O) | ~170 |

| Aromatic C (quaternary) | ~138-140 |

| Aromatic CH | ~115-130 |

| C3 | ~50-55 |

| C4 | ~30-35 |

| N-CH₃ | ~29-32 |

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the H-3 proton and the two H-4 protons. It would also reveal the coupling network among the adjacent protons on the aromatic ring (e.g., H-5 with H-6, H-6 with H-7, etc.), confirming their positions. researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbon atoms they are directly attached to. This technique allows for the unambiguous assignment of each carbon atom that bears protons. For instance, the signal for the N-CH₃ protons would correlate to the N-CH₃ carbon signal, the H-3 proton signal to the C3 carbon signal, and so on for the C4 methylene and the aromatic C-H groups. youtube.comscience.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful technique that reveals long-range couplings between protons and carbons (typically over two to three bonds). This is vital for connecting different parts of the molecule and confirming the placement of quaternary carbons and heteroatoms. Key expected HMBC correlations would include:

The N-methyl protons to the C2 carbonyl carbon and the C8a aromatic quaternary carbon.

The H-4 protons to the C2 carbonyl carbon and the C5 aromatic carbon.

The H-5 aromatic proton to the C4 methylene carbon and the C8a quaternary carbon. These correlations would definitively confirm the dihydroquinolinone core structure and the position of the N-methyl group. researchgate.netmdpi.com

Mass Spectrometry Applications in Structural Elucidation and Molecular Weight Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its elemental formula.

High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). This precision allows for the determination of the exact elemental composition of the molecule. lcms.cz The molecular formula for this compound is C₁₀H₁₂N₂O. HRMS can confirm this formula by matching the experimentally measured mass with the theoretically calculated exact mass. nih.govnih.gov

Calculated Exact Mass for C₁₀H₁₂N₂O

| Molecular Formula | Ion Type | Calculated Exact Mass (Da) |

|---|---|---|

| C₁₀H₁₂N₂O | [M+H]⁺ | 177.10224 |

Observing a peak at m/z 177.1022 (or very close to it) in an HRMS spectrum would provide strong evidence for the proposed molecular formula. mdpi.com

In mass spectrometry, the molecular ion can be induced to break apart into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint and offers valuable clues about the compound's structure. libretexts.org For this compound, the fragmentation is influenced by the lactam ring, the amino group, and the aromatic system.

Common fragmentation pathways for amine-containing compounds include alpha-cleavage (cleavage of the bond adjacent to the nitrogen). libretexts.orgnih.gov The lactam structure can also direct fragmentation. A plausible fragmentation pattern could involve:

Loss of the amino group: A neutral loss of NH₃ (17 Da) or an aminyl radical ·NH₂ (16 Da).

Cleavage of the saturated ring: Rupture of the C3-C4 bond or C4-C4a bond.

Loss of CO: A characteristic fragmentation for lactams and carbonyl compounds is the loss of a neutral carbon monoxide molecule (28 Da).

Predicted Key Fragments in the Mass Spectrum

| m/z Value (Proposed) | Proposed Fragment Identity/Origin |

|---|---|

| 176 | Molecular Ion [M]⁺ |

| 160 | [M - NH₂]⁺ |

| 148 | [M - CO]⁺ |

| 132 | [M - NH₂ - CO]⁺ or [M - C₂H₄O]⁺ |

| 118 | Fragment from further ring cleavage |

Analysis of these characteristic fragments helps to piece together the molecular structure, corroborating the data obtained from NMR spectroscopy. acs.orglibretexts.org

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy probe the energy levels of molecules related to bond vibrations and electron transitions, respectively.

Vibrational Spectroscopy (FTIR/Raman): Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. nih.gov For this compound, the IR spectrum would be expected to show distinct absorption bands for:

N-H stretching: The primary amine (-NH₂) group would typically show two bands in the 3300-3500 cm⁻¹ region.

C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the CH₃ and CH₂ groups) appear just below 3000 cm⁻¹.

C=O stretching: A strong, sharp absorption band for the amide carbonyl (lactam) group is expected in the range of 1650-1680 cm⁻¹. nih.gov

N-H bending: The scissoring vibration of the primary amine appears around 1590-1650 cm⁻¹.

C=C stretching: Aromatic ring vibrations typically occur in the 1450-1600 cm⁻¹ region.

C-N stretching: Aliphatic and aromatic C-N stretches would be visible in the 1000-1350 cm⁻¹ region.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would exhibit characteristic absorption bands corresponding to its distinct structural components. The analysis of related quinolinone structures provides a basis for assigning these expected peaks. nih.govnih.govnih.govnih.gov

Key functional groups and their expected vibrational frequencies include the N-H stretching of the primary amine, the C=O stretching of the cyclic amide (lactam), C-H bonds of the aromatic ring, and the C-N bonds. The presence of the N-methyl group would also be confirmed by specific C-H stretching and bending vibrations. nih.gov

Table 1: Expected FTIR Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (NH₂) | Symmetric & Asymmetric Stretching | 3400 - 3250 |

| Amide (Lactam) | C=O Stretching | 1680 - 1630 |

| Aromatic Ring | C=C Stretching | 1600 - 1450 |

| Aromatic Ring | C-H Stretching | 3100 - 3000 |

| Alkyl (CH₂, N-CH₃) | C-H Stretching | 2980 - 2850 |

| Amine | N-H Bending | 1650 - 1580 |

These characteristic peaks provide a molecular fingerprint, allowing for the confirmation of the compound's synthesis and structural integrity.

UV-Visible Spectroscopy for Chromophore Analysis

UV-Visible spectroscopy measures the absorption of ultraviolet or visible light by a molecule, providing information about its electronic transitions and conjugated systems. The primary chromophore in this compound is the benzene ring fused to the α,β-unsaturated lactam system. This conjugated system is expected to exhibit distinct absorption maxima (λ_max) in the UV region. The electronic transitions are typically π → π* transitions associated with the aromatic system. The presence of the amino group (an auxochrome) can influence the position and intensity of these absorption bands.

Fluorescence Emission Spectroscopy

Fluorescence spectroscopy is used to study the emission of light from a molecule after it has absorbed light. The quinolinone core, particularly 1-methyl-2(1H)-quinolinone, is known to be fluorescent. nih.gov The introduction of an amino group at the 3-position can significantly modulate the photophysical properties. researchgate.net Depending on the solvent environment, the amino group can participate in intramolecular charge transfer (ICT) processes, which often leads to solvatochromism—a shift in the emission wavelength with solvent polarity. researchgate.net The fluorescence quantum yield and lifetime are key parameters that can be measured to characterize the compound's emissive properties, which are crucial for applications in materials science and bio-imaging. nih.govresearchgate.net

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatography is essential for separating the target compound from impurities and, critically, for resolving its enantiomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds. unife.it For a polar molecule like this compound, a reversed-phase HPLC method would be suitable. This typically involves a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol (B129727), often with additives like formic acid or triethylamine (B128534) to improve peak shape. nih.gov Detection is commonly achieved using a UV detector set to one of the compound's absorption maxima. The retention time is a characteristic property under specific conditions, and the peak area is proportional to the concentration, allowing for quantitative purity analysis.

Table 2: Representative HPLC Method Parameters

| Parameter | Description |

|---|---|

| Column | C18 reversed-phase, 5 µm particle size |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B), both with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λ_max (e.g., 254 nm) |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used primarily to monitor the progress of chemical reactions. nih.govthieme.de In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. A small amount of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel), which is then developed in an appropriate solvent system (eluent). The separation is based on the differential partitioning of components between the stationary and mobile phases. Spots are visualized under UV light or by staining. The relative mobility of a compound is expressed as its retention factor (R_f), which is a key identifier in a given system. researchgate.net

Chiral Chromatography for Enantiomer Separation

The this compound molecule possesses a stereocenter at the C3 position, meaning it exists as a pair of enantiomers. Since enantiomers have identical physical properties in a non-chiral environment, specialized chiral chromatography is required for their separation and for the determination of enantiomeric excess (ee). nih.govresearchgate.net This is most commonly achieved using HPLC with a chiral stationary phase (CSP). unife.it CSPs are designed to interact differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and have proven effective for separating a broad range of chiral compounds, including those with amino groups. unife.itnih.gov The ability to resolve the enantiomers is crucial for pharmaceutical research, as different enantiomers can have distinct biological activities.

Crystallographic Analysis of this compound Derivatives

Crystallographic analysis, particularly X-ray diffraction, stands as a definitive method for elucidating the three-dimensional structure of crystalline solids at an atomic level. For derivatives of this compound, this technique provides invaluable insights into their molecular architecture, including precise bond lengths, bond angles, and conformational arrangements. Such structural data are fundamental for understanding structure-activity relationships (SAR), validating computational models, and guiding further molecular design. The ability to grow suitable single crystals is a prerequisite for these detailed structural investigations. bohrium.commdpi.com

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

Single crystal X-ray diffraction is the most powerful method for the unambiguous determination of a molecule's three-dimensional structure. researchgate.netnih.gov When X-rays are passed through a well-ordered single crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern. Mathematical analysis of this pattern allows for the construction of an electron density map, from which the positions of individual atoms can be precisely determined. mdpi.com

This technique yields a wealth of structural information, including:

Molecular Conformation: The analysis reveals the preferred spatial arrangement of the atoms, defining the puckering of the dihydroquinolinone ring and the orientation of the amino and methyl substituents.

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between bonds confirm the molecule's connectivity and can indicate electronic effects such as conjugation. bohrium.com

Stereochemistry: For chiral derivatives, X-ray crystallography can determine the relative configuration of all stereogenic centers. researchgate.net

Crucially, for enantiomerically pure samples, single crystal X-ray analysis can establish the absolute configuration (e.g., distinguishing between R and S enantiomers). This is achieved by analyzing the anomalous scattering effects of the atoms, which allows for the correct assignment of the molecule's absolute structure in space. researchgate.neted.ac.uk This is a critical step in the development of chiral molecules, as different enantiomers can have vastly different biological activities.

While crystallographic data for this compound itself is not publicly available, analysis of related dihydroquinolinone derivatives illustrates the type of data obtained.

| Parameter | 4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one researchgate.net | Methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate mdpi.com |

|---|---|---|

| Chemical Formula | C16H12F3NO | C13H13NO3S |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P21/c | P-1 |

| a (Å) | 16.002(3) | 7.8907(9) |

| b (Å) | 5.170(1) | 8.2795(9) |

| c (Å) | 17.733(3) | 9.8449(12) |

| β (°) | 111.11(2) | 102.146(10) |

| Volume (ų) | 1368.5(3) | 615.26(13) |

Co-crystal Structures with Biological Targets for Binding Mode Elucidation

Understanding how a molecule interacts with its biological target is a cornerstone of modern drug discovery. Co-crystallization of a ligand, such as a derivative of this compound, with its target protein (e.g., an enzyme or receptor) followed by X-ray diffraction analysis provides a high-resolution, three-dimensional view of the ligand-protein complex.

This powerful technique allows researchers to:

Visualize the Binding Site: It reveals the precise shape and properties of the pocket in the biological target where the molecule binds.

Identify Key Interactions: The co-crystal structure details the specific non-covalent interactions that anchor the molecule in the binding site. These can include hydrogen bonds, ionic interactions, hydrophobic interactions, and π-stacking.

Elucidate Mechanism of Action: By showing how the molecule binds, the structure can explain how it inhibits an enzyme or modulates a receptor's function.

Guide Structure-Based Drug Design: The detailed binding information is invaluable for designing new derivatives with improved potency, selectivity, and pharmacokinetic properties. For example, identifying an unoccupied pocket in the binding site can suggest where to add a new functional group to the molecule to form additional favorable interactions.

While a specific co-crystal structure for a this compound derivative is not reported in the literature, the approach is widely used. For instance, the co-crystal structure of the inhibitor SAHA bound to histone deacetylase 2 (HDAC2) has been instrumental in understanding the binding of hydroxamic acid-based inhibitors and guiding the design of new anticancer agents. acs.org Similarly, obtaining a co-crystal structure of a bioactive dihydroquinolinone derivative with its target would provide definitive insights into its binding mode and accelerate the development of more effective compounds.

Biological Activity and Mechanistic Pharmacology of 3 Amino 1 Methyl 3,4 Dihydroquinolin 2 1h One Derivatives Excluding Clinical Human Trials

Target-Specific Biological Interactions

The therapeutic potential of 3-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one derivatives stems from their ability to specifically interact with various biological targets, including enzymes and receptors. These interactions are fundamental to their observed pharmacological effects.

Enzyme Inhibition Mechanisms